molecular formula C15H13N3OS B15212846 4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde CAS No. 89177-10-6

4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

Cat. No.: B15212846
CAS No.: 89177-10-6
M. Wt: 283.4 g/mol
InChI Key: DXNLRPADXKZGFJ-UHFFFAOYSA-N
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Description

4-(Ethylthio)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are integral components of DNA and RNA. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde typically involves multi-step reactions. One common method includes the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids under specific catalytic conditions . Another approach involves the reaction of 1,3-dimethyl-6-aminouracil with aryl aldehydes under catalytic conditions of p-TSA in [bmim]Br media . These reactions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the time and resources required .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could act as an inhibitor of dihydrofolate reductase (DHFR), thereby interfering with DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethylthio)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is unique due to its specific structural features, which confer distinct biological activities. Its ethylthio group and phenyl ring contribute to its unique reactivity and interaction with biological targets, setting it apart from other pyrimidine derivatives .

Properties

CAS No.

89177-10-6

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

4-ethylsulfanyl-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

InChI

InChI=1S/C15H13N3OS/c1-2-20-15-13-12(11(9-19)8-16-13)17-14(18-15)10-6-4-3-5-7-10/h3-9,16H,2H2,1H3

InChI Key

DXNLRPADXKZGFJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=NC2=C1NC=C2C=O)C3=CC=CC=C3

Origin of Product

United States

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